Cas no 57162-72-8 (2,4-Diphenyl-5H-indeno[1,2-b]pyridine)
2,4-Diphenyl-5H-indeno[1,2-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 2,4-Diphenyl-5H-indeno[1,2-b]pyridine #
- 2,4-Diphenyl-5H-indeno[1,2-b]pyridine
- 57162-72-8
- AKOS005444988
- YHABGHIZBNEMGN-UHFFFAOYSA-N
- Oprea1_254375
- STK368122
- CHEMBL3779980
- 1,3-Diphenyl-4-azafluorene
- DTXSID10347998
-
- Inchi: 1S/C24H17N/c1-3-9-17(10-4-1)21-16-23(18-11-5-2-6-12-18)25-24-20-14-8-7-13-19(20)15-22(21)24/h1-14,16H,15H2
- InChI Key: YHABGHIZBNEMGN-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=CC=2)=CC(C2C=CC=CC=2)=C2C=1C1C=CC=CC=1C2
Computed Properties
- Exact Mass: 319.136099547Da
- Monoisotopic Mass: 319.136099547Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 2
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.8
- Topological Polar Surface Area: 12.9Ų
2,4-Diphenyl-5H-indeno[1,2-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX74720-1mg |
2,4-Diphenyl-5H-indeno[1,2-b]pyridine |
57162-72-8 | 90% | 1mg |
$295.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1250159-1mg |
2,4-Diphenyl-5H-indeno[1,2-b]pyridine |
57162-72-8 | 90% | 1mg |
$575 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1250159-1mg |
2,4-Diphenyl-5H-indeno[1,2-b]pyridine |
57162-72-8 | 90% | 1mg |
$575 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1250159-1mg |
2,4-Diphenyl-5H-indeno[1,2-b]pyridine |
57162-72-8 | 90% | 1mg |
$550 | 2024-06-05 | |
| 1PlusChem | 1P01EWYO-1mg |
2,4-Diphenyl-5H-indeno[1,2-b]pyridine |
57162-72-8 | 90% | 1mg |
$336.00 | 2023-12-16 |
2,4-Diphenyl-5H-indeno[1,2-b]pyridine Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 2,4-Diphenyl-5H-indeno[1,2-b]pyridine
2,4-Diphenyl-5H-indeno[1,2-b]pyridine
2,4-Diphenyl-5H-indeno[1,2-b]pyridine (CAS No. 57162-72-8) is a heterocyclic aromatic compound with a unique molecular structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of indenopyridines, which are derivatives of indene fused with a pyridine ring. The presence of two phenyl groups at the 2 and 4 positions of the indenopyridine framework introduces interesting electronic and optical properties, making it a promising candidate for various applications in optoelectronics and photovoltaics.
The synthesis of 2,4-Diphenyl-5H-indeno[1,2-b]pyridine typically involves multi-step organic reactions, often utilizing palladium-catalyzed coupling reactions or other advanced methodologies. Recent advancements in synthetic chemistry have enabled more efficient and scalable routes for the preparation of this compound, which is crucial for its potential industrial applications. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yields.
One of the most notable properties of 2,4-Diphenyl-5H-indeno[1,2-b]pyridine is its strong fluorescence emission under UV light. This characteristic has led to its investigation as a potential candidate for fluorescent sensors and bioimaging agents. Studies have shown that the compound exhibits high quantum yields and excellent photostability, making it suitable for applications in biological systems where long-term monitoring is required.
In the realm of optoelectronics, 2,4-Diphenyl-5H-indeno[1,2-b]pyridine has been extensively studied as a building block for organic light-emitting diodes (OLEDs). Its ability to form stable charge transfer complexes with electron-deficient acceptors has been leveraged to create efficient OLED devices with high luminous efficiency. Recent research has focused on incorporating this compound into tandem OLED architectures to further enhance device performance and lifetime.
The electronic properties of 2,4-Diphenyl-5H-indeno[1,2-b]pyridine are also being explored for applications in organic photovoltaics (OPVs). Its ability to absorb visible light and generate charge carriers makes it a potential candidate for use as a donor material in bulk heterojunction solar cells. Researchers have reported promising power conversion efficiencies when this compound is paired with suitable acceptor materials such as fullerene derivatives or non-fullerene acceptors.
Moreover, 2,4-Diphenyl-5H-indeno[1,2-b]pyridine has shown potential in the field of nonlinear optics due to its large two-photon absorption cross-section. This property makes it a strong candidate for applications in optical limiting devices and ultrafast laser technology. Recent studies have demonstrated its effectiveness in protecting optical components from intense laser pulses without significant damage.
In terms of thermal stability, 2,4-Diphenyl-5H-indeno[1,2-b]pyridine exhibits good thermal resistance up to moderate temperatures, which is essential for its integration into high-performance electronic devices. However, further research is needed to improve its thermal stability under extreme conditions to expand its applicability.
The environmental impact of 2,4-Diphenyl-5H-indeno[1,2-b]pyridine has also been a topic of interest. Studies on its biodegradation and toxicity profiles are ongoing to ensure that its use in commercial applications does not pose risks to ecosystems or human health. Preliminary results suggest that the compound has low toxicity; however, comprehensive environmental assessments are required before large-scale production can be considered.
Looking ahead, the development of novel functional materials based on 2,4-Diphenyl-5H-indeno[1
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